![molecular formula C17H17N3O5 B5819724 3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5819724.png)
3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide, commonly known as NBPCB, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Mecanismo De Acción
NBPCB inhibits protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target protein, leading to a decrease in its activity. NBPCB has been shown to be selective for certain protein kinases, making it a useful tool for studying specific signaling pathways.
Biochemical and Physiological Effects
NBPCB has been shown to have various biochemical and physiological effects. Inhibition of protein kinases by NBPCB has been linked to the regulation of cell growth, differentiation, and apoptosis. NBPCB has also been shown to have anti-inflammatory effects by inhibiting the activity of certain kinases involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of NBPCB in lab experiments has several advantages, including its high potency and selectivity for certain protein kinases. However, NBPCB also has limitations, such as its potential toxicity and the need for careful dosing to avoid off-target effects.
Direcciones Futuras
There are several future directions for research on NBPCB. One area of interest is the development of new analogs of NBPCB with improved potency and selectivity for specific protein kinases. Another area of interest is the use of NBPCB in drug discovery, particularly for the development of new anti-inflammatory drugs. Additionally, the role of NBPCB in the regulation of cellular processes such as autophagy and mitophagy is an area of active research.
Conclusion
In conclusion, NBPCB is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. The use of NBPCB in scientific research has led to the discovery of new signaling pathways and potential drug targets, making it a valuable tool in the field of biomedical research.
Métodos De Síntesis
NBPCB can be synthesized using various methods, but the most common method is the reaction of 3-nitrobenzenecarboximidamide with 2-phenoxybutyric acid chloride in the presence of a base. The reaction results in the formation of NBPCB as a white solid with a melting point of 142-144°C. This method has been optimized to produce high yields of NBPCB with high purity.
Aplicaciones Científicas De Investigación
NBPCB has been used in scientific research as a tool to study the role of protein kinases in various cellular processes. Protein kinases are enzymes that regulate the activity of proteins by phosphorylating them. NBPCB is a potent inhibitor of protein kinases, and its use has led to the discovery of new signaling pathways and potential drug targets.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-2-15(24-14-9-4-3-5-10-14)17(21)25-19-16(18)12-7-6-8-13(11-12)20(22)23/h3-11,15H,2H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBWHWOKPSKHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O/N=C(/C1=CC(=CC=C1)[N+](=O)[O-])\N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)
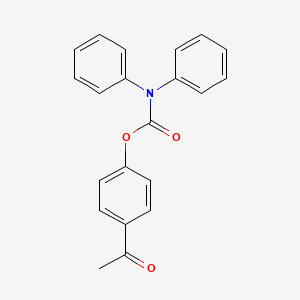
![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B5819675.png)
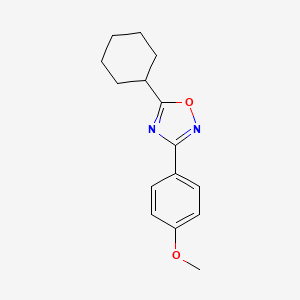
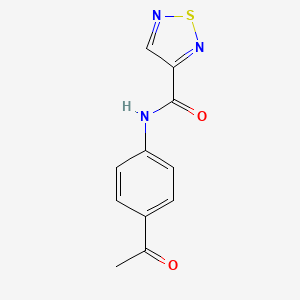
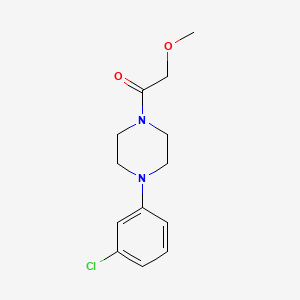
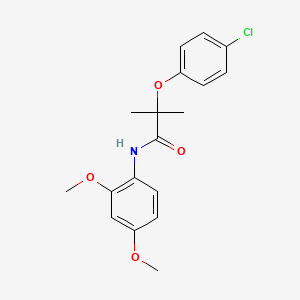
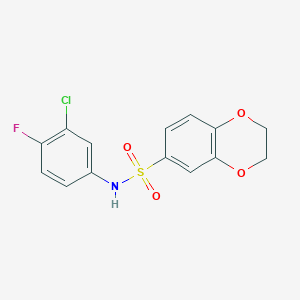


![2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid](/img/structure/B5819737.png)
![5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid](/img/structure/B5819748.png)
![N-(3,4-dimethoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5819750.png)
